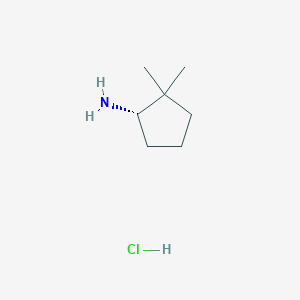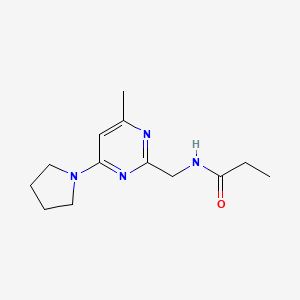
(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Food Safety
A significant application of amines in scientific research involves the analysis of biogenic amines in foods, which are important due to their roles as indicators of food freshness or spoilage and their potential toxicity. Analytical methods, particularly high-performance liquid chromatography (HPLC), are utilized for the quantification of biogenic amines, including techniques with pre-column or post-column derivatization for enhanced detection capabilities (Önal, 2007).
Environmental Science
In environmental science, the focus on amines involves their behavior as pollutants and their role in CO2 capture technologies. Studies have evaluated the sources, concentrations, and aquatic toxicity of amines and amine-related compounds in surface waters, highlighting their emergence from anthropogenic activities and natural processes. The review also addresses the need for further research on the environmental impact of these compounds (Poste, Grung, & Wright, 2014).
Material Science
Amine-functionalized materials, particularly metal-organic frameworks (MOFs), are gaining attention for their potential in various applications, including CO2 capture and catalysis. The incorporation of amine functionalities into MOFs has been shown to enhance CO2 adsorption capacities, making them promising candidates for environmental remediation technologies. The synthesis, structure, and potential applications of these amine-functionalized MOFs have been reviewed, with a focus on their design and optimization for specific uses (Lin, Kong, & Chen, 2016).
Computational Chemistry
Computational modeling and simulation play a crucial role in understanding the interactions of amines with CO2, particularly in the context of CO2 capture by aqueous amines. These studies encompass quantum chemical methods, molecular dynamics simulations, and hybrid approaches to investigate the mechanisms of CO2 absorption, providing insights into the efficiency and optimization of amine-based CO2 capture processes (Yang et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors that the compound interacts with in the body. For example, a compound might target the glucagon-like peptide 1 (GLP-1) receptor, which plays a crucial role in regulating blood glucose levels .
Mode of Action
This describes how the compound interacts with its target and the changes that result from this interaction. For instance, a compound might act as an agonist for the GLP-1 receptor, meaning it binds to the receptor and activates it .
Biochemical Pathways
This section summarizes the biochemical pathways that the compound affects and the downstream effects of these pathways. For example, activation of the GLP-1 receptor can lead to increased insulin secretion, slowed gastric emptying, and reduced food intake .
Result of Action
This describes the molecular and cellular effects of the compound’s action. For example, activation of the GLP-1 receptor by the compound might lead to lower blood glucose levels, slower digestion, and reduced appetite .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-2,2-dimethylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6(7)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMNINFHFYFRI-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@H]1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,6R,10R,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one](/img/no-structure.png)


![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2512864.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)

![3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2512872.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2512877.png)